![molecular formula C30H32Cl3NO B14745361 (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)
(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a fluorene core, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Addition of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Grignard reaction, where a 4-chlorophenylmagnesium bromide reacts with the fluorene core.
Incorporation of the Dibutylamino-d18 Group: This step involves the reaction of the intermediate compound with dibutylamine-d18 under basic conditions.
Methanol Group Addition: Finally, the methanol group can be added through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorophenyl group or the fluorene core, potentially leading to dechlorination or hydrogenation.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol has several research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol: Lacks the dibutylamino-d18 group.
(9Z)-2,7-Dichloro-9-[(4-methylphenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol: Contains a methyl group instead of a chlorophenyl group.
Uniqueness
The presence of the dibutylamino-d18 group and the specific arrangement of chlorine atoms and the chlorophenyl group make (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol unique
Properties
Molecular Formula |
C30H32Cl3NO |
|---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2 |
InChI Key |
DYLGFOYVTXJFJP-HMFDIXQSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


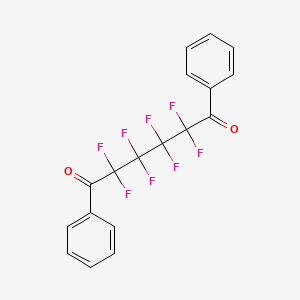
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)



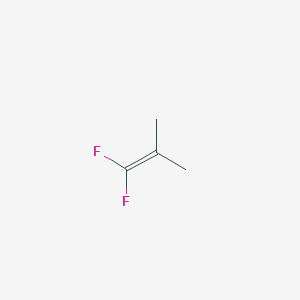

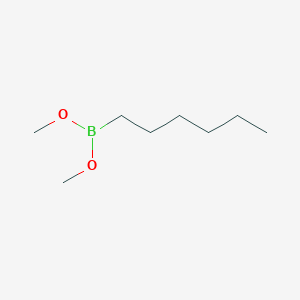
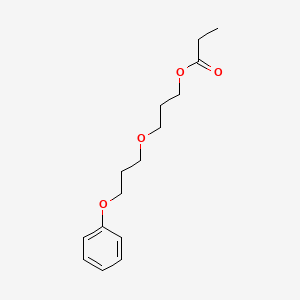
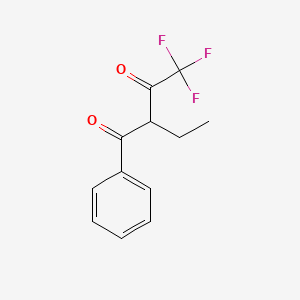
![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)
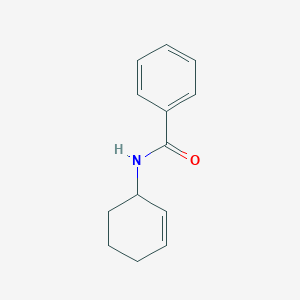
![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)
